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Compound of Interest

Compound Name: Hexachloropropene

Cat. No.: B155961

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
hexachloropropene (CsCls), a compound with the CAS Registry Number 1888-71-7.[1][2][3][4]
[5] The information presented herein, including infrared (IR), nuclear magnetic resonance
(NMR), and mass spectrometry (MS) data, is intended to support research and development
activities.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for hexachloropropene in a
structured tabular format for ease of reference and comparison.

Infrared spectroscopy provides information about the vibrational modes of a molecule, which is
useful for identifying functional groups. The IR spectrum of hexachloropropene is
characterized by absorptions corresponding to its carbon-carbon and carbon-chlorine bonds.

Table 1: Infrared (IR) Spectroscopy Data for Hexachloropropene
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Wavenumber

Bond Type Description Reference
(cm™)

) Possible presence of
~2200 - 2400 C-C Triple Bond ] [6]
a C-C triple bond.

A complex area with
600 - 1400 Fingerprint Region many overlapping [6]
bands.

Note: The provided search results did not contain a detailed list of specific IR peaks and their
corresponding intensities. The data is presented based on general IR spectral regions.

Nuclear Magnetic Resonance spectroscopy is a powerful technique for elucidating the structure
of organic compounds. For hexachloropropene, 3C NMR is the relevant technique as there
are no protons for *H NMR.

Table 2: 13C Nuclear Magnetic Resonance (NMR) Data for Hexachloropropene

Chemical Shift Carbon o

. Multiplicity Reference
(ppm) Environment
Data not available c=C Singlet SpectraBase[7]
Data not available CCls Singlet SpectraBase[7]
Data not available CCl2 Singlet SpectraBase[7]

Note: Access to the full 13C NMR spectrum and specific chemical shift values on SpectraBase
requires a registered account.[7] The data presented here is based on the expected carbon
environments in the hexachloropropene molecule.

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its
fragments, which helps in determining the molecular weight and elemental composition. The
mass spectrum of hexachloropropene is obtained using electron ionization (El).[3]

Table 3: Mass Spectrometry (MS) Data for Hexachloropropene
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Mass-to-Charge . . Proposed

. Relative Intensity Reference
Ratio (m/z) Fragment
246, 248, 250, 252, ) [C3Cle]* (Molecular

Major peaks [31[8]

254 lon)
211, 213, 215 Significant peaks [CsCls]* [8]
176, 178, 180 Other peaks [C3Cla]*
141, 143, 145 Other peaks [CsCls]*
107, 109 Other peaks [C3Cl2]* [8]

Note: The presence of multiple peaks for each fragment is due to the natural isotopic
abundance of chlorine (3>Cl and 37Cl).[9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
hexachloropropene, based on standard laboratory practices and available information.

e Sample Preparation:

o Neat Liquid: A thin film of liquid hexachloropropene can be prepared between two
polished salt plates (e.g., NaCl), which are transparent to infrared radiation.[10]

o Solution: A 10% solution of hexachloropropene in a suitable solvent like carbon
tetrachloride (CCla) or carbon disulfide (CSz) can be prepared.[1] The solution is then
placed in a liquid sample cell. The choice of solvent is critical to avoid obscuring important
spectral regions.[10]

e Instrument Setup:
o An FTIR spectrometer is typically used.

o The instrument is purged with dry air or nitrogen to minimize interference from
atmospheric water and carbon dioxide.
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o A background spectrum of the empty sample holder (or the solvent) is recorded.

Data Acquisition:
o The prepared sample is placed in the spectrometer's sample compartment.
o The infrared spectrum is recorded over a typical range of 4000-400 cm~1.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Sample Preparation:

o Approximately 10-50 mg of hexachloropropene is dissolved in about 0.5-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCI3) in a standard 5 mm NMR tube.[11][12]

o The sample should be free of any solid particles.[12]

Instrument Setup:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o The instrument is locked onto the deuterium signal of the solvent.

o Shimming is performed to optimize the homogeneity of the magnetic field.
Data Acquisition for 13C NMR:

o A standard 3C NMR experiment with proton decoupling is performed.

o A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which may
be higher for carbons without attached protons.

o The chemical shifts are referenced to the solvent peak or an internal standard (e.g.,
tetramethylsilane, TMS).

Sample Introduction:
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o For volatile compounds like hexachloropropene, Gas Chromatography-Mass
Spectrometry (GC-MS) is a common method.[4][8] The sample is injected into a gas
chromatograph, which separates it from any impurities before it enters the mass
spectrometer.

e lonization:

o Electron lonization (El) is typically used. The sample molecules are bombarded with a
high-energy electron beam (usually 70 eV), causing them to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection:

o An electron multiplier or other detector records the abundance of each ion at a specific
m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates a logical workflow for the spectroscopic analysis of a sample
of hexachloropropene to confirm its identity and purity.
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Caption: Logical workflow for the spectroscopic analysis of hexachloropropene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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